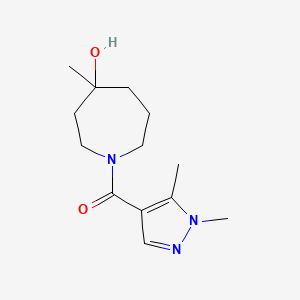
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide, also known as HN2, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HN2 belongs to the class of nitroaromatic compounds and is known for its DNA-damaging properties. In
作用机制
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a DNA-damaging agent that causes breaks in the DNA strands of cancer cells. It works by forming covalent bonds with the DNA, which leads to the formation of DNA adducts. These adducts interfere with the replication and transcription of DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth, and reduce tumor size in animal models. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has also been shown to activate the immune system, which can help to further fight cancer.
实验室实验的优点和局限性
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized. It is also relatively easy to synthesize in the lab. However, there are some limitations to working with 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. It is a toxic compound that requires careful handling, and it can be difficult to work with in vivo due to its DNA-damaging properties.
未来方向
There are several future directions for research on 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. One area of interest is in developing more effective delivery methods for 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. Another area of interest is in exploring the potential of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide in combination therapies with other cancer drugs. Additionally, further research is needed to better understand the mechanism of action of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide and to identify potential biomarkers that could be used to predict response to treatment.
合成方法
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide can be synthesized by reacting 2,4-dinitrophenol with 3-aminocrotonamide in the presence of sodium hydroxide. The resulting compound is then treated with methyl iodide to produce 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. The synthesis of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a multi-step process that requires careful handling of the chemicals involved.
科学研究应用
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide works by damaging the DNA of cancer cells, which leads to cell death. This makes it a promising candidate for chemotherapy.
属性
IUPAC Name |
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,12)6-10(16)13-8-5-7(14(17)18)3-4-9(8)15/h3-5,15H,6,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIOAPXKCWHRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
